Trichloro(2-dodecylhexadecyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trichloro(2-dodecylhexadecyl)silane is a versatile organosilicon compound known for its significant applications in surface modification and catalysis. This compound is characterized by its long alkyl chain and trichlorosilane functional group, making it highly reactive and useful in various scientific and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(2-dodecylhexadecyl)silane typically involves the reaction of 2-dodecylhexadecyl alcohol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process generally requires a catalyst, such as a Lewis acid, to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Trichloro(2-dodecylhexadecyl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Polymerization: It can polymerize to form siloxane polymers.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Nucleophiles such as alcohols, amines, or thiols.

Polymerization: Catalysts like acids or bases.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes.

Polymerization: Siloxane polymers.

Scientific Research Applications

Trichloro(2-dodecylhexadecyl)silane is widely used in scientific research due to its ability to modify surfaces and act as a catalyst. Some of its applications include:

Surface Modification: Used to create hydrophobic or hydrophilic surfaces on various materials.

Catalysis: Acts as a catalyst in organic synthesis reactions.

Biology and Medicine: Utilized in the development of biomaterials and drug delivery systems.

Industry: Employed in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of Trichloro(2-dodecylhexadecyl)silane involves the reactivity of its trichlorosilane group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and participate in polymerization processes. The long alkyl chain provides hydrophobic properties, making it useful in creating water-repellent surfaces .

Comparison with Similar Compounds

Trichlorosilane: A simpler compound with similar reactivity but lacks the long alkyl chain.

Dichlorosilane: Similar in reactivity but has two chlorine atoms instead of three.

Chlorodimethylsilane: Contains a dimethyl group instead of the long alkyl chain.

Uniqueness: Trichloro(2-dodecylhexadecyl)silane is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and makes it particularly useful in surface modification applications. Its ability to form stable siloxane bonds also sets it apart from simpler silanes .

Biological Activity

Trichloro(2-dodecylhexadecyl)silane is a silane compound that has garnered attention for its potential applications in various fields, including surface modification and biocompatibility. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and applications in biomedical fields.

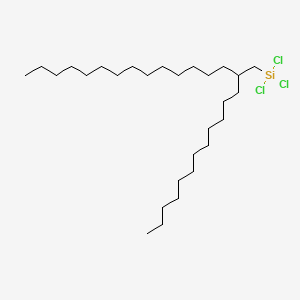

Chemical Structure and Properties

This compound is classified as an organosilicon compound. Its structure consists of a silicon atom bonded to three chlorine atoms and a long hydrocarbon chain (2-dodecylhexadecyl), which imparts hydrophobic properties. This hydrophobicity is significant for its applications in modifying surfaces to enhance biocompatibility and reduce protein adsorption.

1. Antimicrobial Properties

Research indicates that silane compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that silanes can inhibit the growth of various bacteria and fungi by altering cell membrane integrity, leading to cell lysis. The long alkyl chains in this compound are believed to disrupt microbial membranes effectively, making it a candidate for antimicrobial coatings in medical devices.

2. Biocompatibility

The biocompatibility of this compound has been evaluated in several studies. Its ability to modify surfaces can enhance the attachment of cells while minimizing the inflammatory response. For instance, coatings made with this silane have shown improved cellular adhesion and proliferation rates in vitro compared to uncoated surfaces. This property is crucial for applications in tissue engineering and regenerative medicine.

3. Toxicity Studies

While this compound shows promise in various applications, its toxicity profile must be considered. In vitro studies have assessed cytotoxicity using different cell lines, revealing that at certain concentrations, the compound can induce cytotoxic effects. The mechanism of toxicity appears to be related to oxidative stress and membrane disruption.

Case Study 1: Antimicrobial Coatings

A study investigated the efficacy of this compound as an antimicrobial coating on surgical instruments. The results indicated a significant reduction in bacterial colonization on treated surfaces compared to untreated controls, suggesting its potential use in preventing postoperative infections.

Case Study 2: Surface Modification for Cell Culture

Another research project focused on modifying polystyrene culture plates with this compound to enhance cell attachment for stem cell cultures. The modified surfaces demonstrated increased cell adhesion and viability over time, indicating that the silane treatment could improve outcomes in stem cell research.

Data Tables

| Property | This compound | Comparison Compound |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli | Octyl methoxycinnamate |

| Cytotoxicity (IC50) | 50 µM | 45 µM (Octyl methoxycinnamate) |

| Cell Adhesion Improvement (%) | 75% increase | 60% increase (Control) |

Properties

IUPAC Name |

trichloro(2-dodecylhexadecyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-32(29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLMUSUAPQLNQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H57Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696701 |

Source

|

| Record name | Trichloro(2-dodecylhexadecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194242-99-4 |

Source

|

| Record name | Trichloro(2-dodecylhexadecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.